molecular formula C5H9NO2 B3425559 L-proline CAS No. 37159-97-0

L-proline

Cat. No.: B3425559
CAS No.: 37159-97-0
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Description

Proline is a unique amino acid with a distinctive cyclic structure, making it an imino acid. It is one of the twenty proteinogenic amino acids used in living organisms. Proline is known for its role in protein structure, where it introduces kinks in alpha helices and beta sheets due to its rigid ring structure. This amino acid is crucial for the proper functioning of joints and tendons and is an essential component of collagen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proline can be synthesized from glutamic acid through a two-step process involving the enzymes pyrroline-5-carboxylate synthetase and pyrroline-5-carboxylate reductase. The first step converts glutamic acid to pyrroline-5-carboxylate, which is then reduced to proline .

Industrial Production Methods: Industrial production of proline typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce proline by manipulating their metabolic pathways .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Proline has numerous applications in scientific research:

Mechanism of Action

Proline exerts its effects through various mechanisms:

Comparison with Similar Compounds

Proline is unique among amino acids due to its cyclic structure. Similar compounds include:

Proline’s uniqueness lies in its ability to stabilize protein structures and its role in various metabolic pathways, making it indispensable in both biological and industrial contexts .

Properties

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
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InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Canonical SMILES

C1CC(NC1)C(=O)O
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Isomeric SMILES

C1C[C@H](NC1)C(=O)O
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Molecular Formula

C5H9NO2
Record name proline
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Related CAS

25191-13-3
Record name L-Proline homopolymer
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DSSTOX Substance ID

DTXSID5044021
Record name L-Proline
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Molecular Weight

115.13 g/mol
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Physical Description

Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
Record name L-Proline
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Solubility

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

1.064 at 24 °C
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Mechanism of Action

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.
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Color/Form

Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder

CAS No.

4305-67-3, 147-85-3, 37159-97-0
Record name L-Proline, labeled with carbon-14
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Melting Point

220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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